2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones This compound is characterized by its unique tricyclic structure, which includes a chromeno-pyrimidine core
Mechanism of Action
Target of Action
For instance, some pyrimidine derivatives are known to inhibit D-Dopachrome Tautomerase, a key enzyme in certain cancers .
Mode of Action
Pyrimidine derivatives often interact with their targets by binding to active sites, thereby interfering with the biological activity of the target .
Biochemical Pathways
Without specific information on “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione”, it’s hard to say which biochemical pathways it affects. Some pyrimidine derivatives have been found to affect the mitogen-activated protein kinase (mapk) pathway .
Pharmacokinetics
Pyrimidine derivatives can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
Some pyrimidine derivatives have been found to have antitumor, antiviral, anti-inflammatory, analgesic, anti-Alzheimer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with urea and a suitable aldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the cyclization process. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the aid of a base.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-one: Similar structure but with a carbonyl group instead of a thione group.
2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-sulfone: Contains a sulfone group instead of a thione group.
2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-sulfoxide: Contains a sulfoxide group instead of a thione group.
Uniqueness
The uniqueness of 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione lies in its specific biological activities and its ability to undergo diverse chemical reactions. Its thione group imparts distinct reactivity compared to its analogs, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-6-7-15-11(8-10)9-13-17(22-15)19-16(20-18(13)23)12-4-2-3-5-14(12)21/h2-8,13,16-17,19,21H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHUBGUIMXUTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3C(C2)C(=S)NC(N3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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